3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, also known as BDQ, is a novel anti-tuberculosis drug that has been approved by the US Food and Drug Administration (FDA) in 2012. BDQ has shown promising results in treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), which are two of the most severe forms of tuberculosis.
Mechanism of Action
3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one targets the ATP synthase enzyme of M. tuberculosis, which is responsible for generating energy for the bacteria. 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one binds to a specific subunit of the ATP synthase enzyme, inhibiting its activity and leading to the death of the bacteria.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been shown to have low toxicity and good tolerability in humans. It is metabolized in the liver and excreted in the urine. 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been reported to cause minor side effects such as nausea, headache, and dizziness.
Advantages and Limitations for Lab Experiments
3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has several advantages for laboratory experiments. It is highly effective against drug-resistant strains of M. tuberculosis, making it a valuable tool for studying tuberculosis. However, 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is a relatively new drug, and its availability may be limited in some parts of the world.
Future Directions
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one. One area of interest is the development of new drug combinations that include 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one for the treatment of tuberculosis. Another area of research is the optimization of the synthesis of 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one to improve its yield and reduce its cost. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one and its potential for treating other diseases.
Synthesis Methods
3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with 2-amino-3,4-dimethoxybenzoic acid to form the key intermediate, which is then cyclized to form the final product, 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its anti-tuberculosis activity. In vitro studies have shown that 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one is highly effective against drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. In vivo studies in animal models have also demonstrated the efficacy of 3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one in treating tuberculosis.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-19-10-8-14(11-20(19)25-2)17-12-18(23)21-15-6-4-3-5-13(15)7-9-16(21)22-17/h3-11,17,22H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVLKQQITBVGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(N2)C=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one |
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